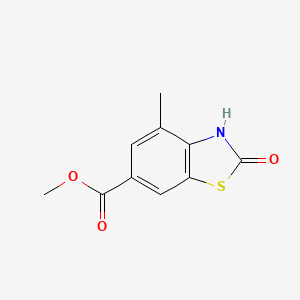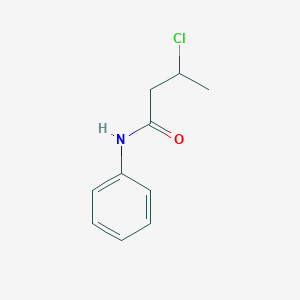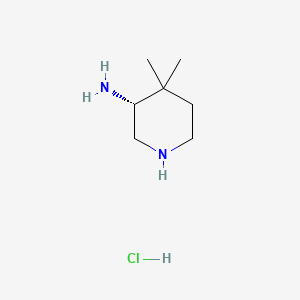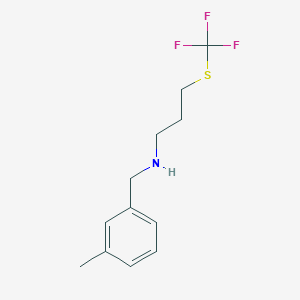![molecular formula C14H14N4 B11759159 [1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
[1,1'-Biphenyl]-4,4'-dicarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4,4’-dicarboximidamide: is an organic compound that consists of two benzene rings connected by a single bond, with each benzene ring substituted with a carboximidamide group at the para position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboximidamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines under specific conditions. One common method is the reaction of 4,4’-dicarboxylic acid chloride with ammonia in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate amide, which is then converted to the desired carboximidamide.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1,1’-Biphenyl]-4,4’-dicarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-4,4’-dicarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-4,4’-dicarboximidamide can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboximidamide involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Biphenyl: A simpler compound with two benzene rings connected by a single bond, without additional functional groups.
4,4’-Dicarboxy-1,1’-biphenyl: A related compound with carboxylic acid groups instead of carboximidamide groups.
4,4’-Diamino-1,1’-biphenyl: Another similar compound with amino groups instead of carboximidamide groups.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboximidamide is unique due to the presence of carboximidamide groups, which provide distinct reactivity and interaction capabilities compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
属性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
4-(4-carbamimidoylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |
InChI 键 |
UHAGMGPUCFRHSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)





![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)




